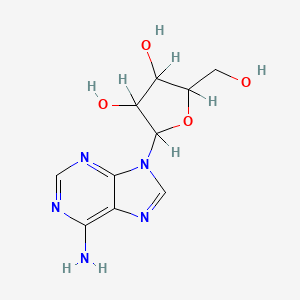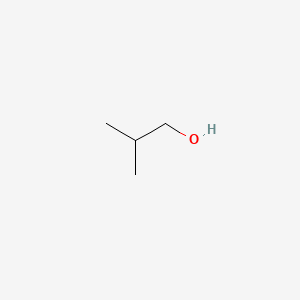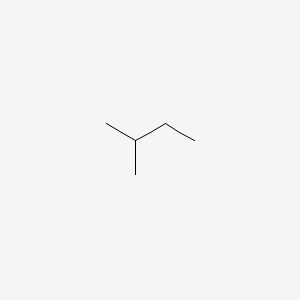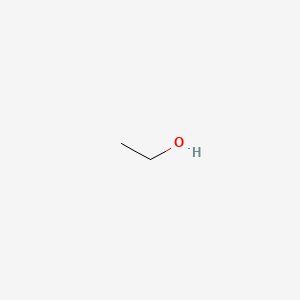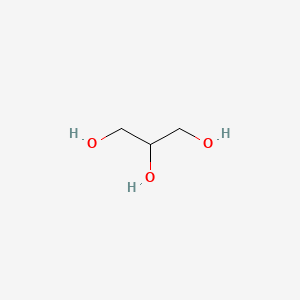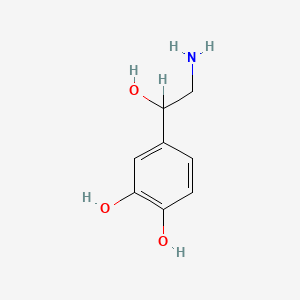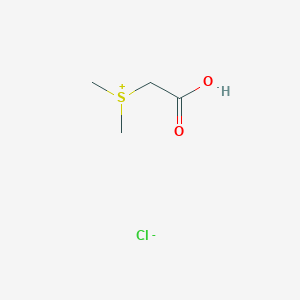
Dimethylthetin chloride
Overview
Description
Dimethylthetin chloride, also known as dimethylsulfonioacetate hydrochloride, is a chemical compound with the molecular formula C4H8O2S·HCl. It is a white crystalline substance that is hygroscopic and has a distinctive odor. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylthetin chloride can be synthesized through the reaction of dimethyl sulfide with chloroacetic acid in the presence of a catalyst. The reaction typically occurs in a solvent such as methanol or ethanol under controlled temperature and pressure conditions. The general reaction is as follows:
(CH3)2S+ClCH2COOH→(CH3)2S+CH2COO−+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where dimethyl sulfide and chloroacetic acid are combined in the presence of a suitable catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethylthetin chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form dimethyl sulfide.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Dimethyl sulfoxide (DMSO) and dimethyl sulfone.
Reduction: Dimethyl sulfide.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Scientific Research Applications
Dimethylthetin chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in esterification reactions.
Biology: It serves as a methyl donor in biochemical studies and is used in the study of methylation processes.
Industry: It is employed as a stabilizer in plastics and rubber, and as a coating agent in glass manufacturing.
Mechanism of Action
The mechanism of action of dimethylthetin chloride involves its role as a methyl donor. The compound donates methyl groups to various substrates, facilitating methylation reactions. This process is crucial in many biological pathways, including DNA methylation, which regulates gene expression. The molecular targets include enzymes such as methyltransferases, which catalyze the transfer of methyl groups.
Comparison with Similar Compounds
Dimethylthetin chloride is often compared with other sulfonium compounds such as dimethylpropiothetin and glycine betaine. These compounds share similar structures but differ in their functional groups and biological activities. For example:
Dimethylpropiothetin: Similar in structure but has a propionate group instead of an acetate group.
Glycine betaine: Contains a quaternary ammonium group instead of a sulfonium group.
This compound is unique due to its specific methyl donor properties and its effectiveness in various chemical and biological applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable reagent in scientific research and industrial processes.
Properties
IUPAC Name |
carboxymethyl(dimethyl)sulfanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S.ClH/c1-7(2)3-4(5)6;/h3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIMXZFQGLGLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CC(=O)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10132-50-0 | |
| Record name | Dimethylthetin chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010132500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC172686 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DIMETHYLTHETIN CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C47D69VZ5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11H-Benzo[a]fluoren-11-one](/img/structure/B7769840.png)


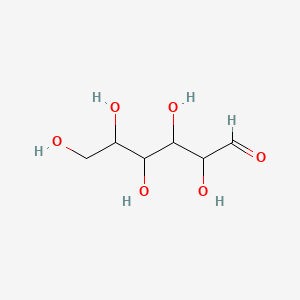
![(1S,2R,6R,8R,9R)-9-Hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.0^{2,6}]undecan-10-one](/img/structure/B7769936.png)

